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Dechloro Trazodone

Cat. No.: B607039
CAS No.: 62337-66-0
M. Wt: 337.4 g/mol
InChI Key: JGIRPKCVHRVHJZ-UHFFFAOYSA-N
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Description

Contextualization within Trazodone (B27368) Chemistry and Metabolite Research

Dechloro Trazodone, also known as Trazodone Impurity B, is chemically designated as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. chemicalbook.comncats.io It is structurally distinct from Trazodone by the absence of a chlorine atom on the phenylpiperazine ring. chemicalbook.comnih.gov Trazodone itself is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into various metabolites, including an active metabolite, m-chlorophenylpiperazine (mCPP). nih.govdrugbank.commedcentral.com While the complete metabolic fate of Trazodone is complex and not fully elucidated, the formation of impurities like this compound can occur during the synthesis of Trazodone hydrochloride. drugbank.comontosight.ai The presence of such impurities is carefully monitored to ensure the purity and quality of the final drug product. ontosight.ai

Significance as a Chemical Impurity and Structural Analog

The primary significance of this compound in the pharmaceutical industry lies in its status as a process-related impurity in the synthesis of Trazodone. chemicalbook.com Regulatory bodies worldwide have stringent guidelines for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). Therefore, the development of robust analytical methods to detect and quantify this compound is crucial for quality control. scholarsresearchlibrary.comjocpr.comresearchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. scholarsresearchlibrary.comjocpr.comresearchgate.net

As a structural analog, this compound serves as a valuable reference standard in the development and validation of these analytical methods. Its synthesis and characterization are essential for creating a comprehensive impurity profile of Trazodone, which is a critical component of a drug's regulatory submission.

Research Interest in Dehalogenated and Halogenated Trazodone Derivatives

The study of this compound extends beyond its role as an impurity. There is considerable research interest in dehalogenated and halogenated derivatives of Trazodone for several reasons. The presence or absence of a halogen atom, and the type of halogen, can significantly influence a molecule's pharmacological properties. For instance, another Trazodone impurity, 3-Dechloro-3-bromo Trazodone, where the chlorine atom is replaced by a bromine atom, is also a subject of study. ontosight.aiontosight.ai

Researchers are investigating how modifications to the halogen substitution on the phenylpiperazine ring of Trazodone affect its interaction with serotonin (B10506) receptors and transporters. ontosight.ainih.gov Trazodone itself acts as a serotonin antagonist and reuptake inhibitor (SARI). ontosight.aiontosight.ai By synthesizing and evaluating a series of halogenated and dehalogenated analogs, including this compound, scientists aim to understand the structure-activity relationship (SAR) of this class of compounds. This knowledge can guide the design of new molecules with potentially improved efficacy, selectivity, or pharmacokinetic profiles for treating central nervous system disorders. nih.gov For example, some research suggests that this compound itself may have potential antipsychotic properties. chemicalbook.comdcchemicals.com

Interactive Data Table: Properties of Trazodone and Related Compounds

Compound NameMolecular FormulaKey Structural FeatureRole/Significance
TrazodoneC₁₉H₂₂ClN₅OContains a 3-chlorophenyl group on the piperazine (B1678402) ring. nih.govAntidepressant drug. nih.gov
This compoundC₁₉H₂₃N₅OLacks the chlorine atom on the phenyl group. chemicalbook.comTrazodone impurity and structural analog. chemicalbook.com
3-Dechloro-3-bromo TrazodoneC₁₉H₂₂BrN₅OBromine atom replaces the chlorine atom at the 3-position. ontosight.aiTrazodone impurity and research compound. ontosight.ai
m-chlorophenylpiperazine (mCPP)C₁₀H₁₃ClN₂Active metabolite of Trazodone. ijrpr.comContributes to the pharmacological effects of Trazodone. ijrpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N5O B607039 Dechloro Trazodone CAS No. 62337-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRPKCVHRVHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211393
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62337-66-0
Record name Dechloro trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECHLORO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Trazodone Derivatives

Formation of Dechloro Trazodone (B27368) and its Analogs as Metabolites

The metabolism of trazodone is a complex process involving multiple pathways, leading to a variety of metabolites. Among these are dechlorinated analogs, where the chlorine atom on the m-chlorophenylpiperazine (m-CPP) moiety is removed. Research using liquid chromatography-tandem mass spectrometry (LC/MS/MS) has identified novel glutathione (B108866) (GSH) adducts of deschloro-trazodone and deschloro-m-CPP in human liver microsomal incubations. researchgate.net

The formation of these dechlorinated metabolites is proposed to occur through a specific bioactivation pathway. This process involves an initial hydroxylation of the m-CPP portion of the molecule, which leads to the formation of a quinone imine intermediate. researchgate.net This reactive intermediate can then be attacked by nucleophiles like glutathione. One of the subsequent reactions is an ipso substitution, where the glutathione molecule displaces the chlorine atom at the 3'-position of the chlorophenyl ring. researchgate.net This results in the formation of 4'-hydroxy-3'-glutathion-deschloro-trazodone and 4'-hydroxy-3'-glutathion-deschloro-m-CPP. researchgate.net The detection of these deschloro-adducts provides clear evidence for a metabolic pathway involving the dechlorination of trazodone.

Enzymatic Biotransformation Mechanisms

The biotransformation of trazodone is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. ageb.be The process involves several key isoenzymes and reaction types that modify the parent drug into various metabolites.

CYP2D6: While CYP3A4 initiates the formation of m-CPP, the CYP2D6 isoenzyme plays a crucial role in the subsequent metabolism of this active metabolite. pharmgkb.orgnih.gov Specifically, CYP2D6 mediates the 4'-hydroxylation of m-CPP to form p-hydroxy-mCPP. pharmgkb.org Furthermore, research indicates that CYP2D6 is specifically responsible for the bioactivation of m-CPP into a reactive quinone imine intermediate, which is a critical step leading to the formation of the dechlorinated metabolites. researchgate.net This was confirmed by experiments showing that the formation of these metabolites was strongly inhibited by quinidine, a specific inhibitor of CYP2D6. researchgate.net

Hydroxylation: This is a major pathway in trazodone metabolism. medicines.org.ukmedicines.org.ukhres.ca Aromatic hydroxylation, catalyzed by CYP3A4, can occur on the chlorophenyl ring to produce p-hydroxytrazodone, which has been identified as a urinary metabolite in humans. researchgate.net Hydroxylation also occurs on the triazolopyridine ring system, leading to the formation of a dihydrodiol metabolite. drugbank.comwikipedia.orgresearchgate.net

Conjugation: Following primary metabolic reactions like hydroxylation, the resulting metabolites often undergo Phase II conjugation to increase their water solubility and facilitate excretion. A major metabolite found in rat bile and urine is the glucuronide conjugate of trazodone that has been hydroxylated on the benzene (B151609) ring. researchgate.net Metabolites are also conjugated with glutathione. wikipedia.org As previously mentioned, the reactive quinone imine intermediate of m-CPP can be trapped by glutathione, leading to the formation of dechlorinated glutathione adducts (M3 and M6) and other adducts (M4 and M5). researchgate.net

Table 1: Key Enzymes and Pathways in Trazodone Metabolism

Enzyme/PathwaySubstrateKey Product(s)Metabolic Action
CYP3A4 Trazodonem-chlorophenylpiperazine (m-CPP)N-dealkylation pharmgkb.orgnih.govhres.ca
CYP3A4 Trazodonep-hydroxytrazodoneAromatic Hydroxylation researchgate.net
CYP2D6 m-CPPp-hydroxy-mCPPHydroxylation pharmgkb.org
CYP2D6 m-CPPQuinone imine intermediateBioactivation researchgate.net
Glutathione Conjugation Quinone imine intermediate4'-hydroxy-3'-glutathion-deschloro-trazodoneIpso Substitution / Dechlorination researchgate.net
Glucuronidation Hydroxylated TrazodoneGlucuronide conjugateConjugation researchgate.net

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2D6)

Comparative Metabolic Stability of Halogenated Analogs (e.g., 3-Dechloro-3-bromo Trazodone)

The metabolic stability of trazodone analogs can be significantly influenced by the nature of the halogen substituent on the phenylpiperazine ring. The substitution of chlorine with other halogens, such as bromine or fluorine, alters the molecule's physicochemical properties, which in turn affects its interaction with metabolic enzymes.

For the analog 3-Dechloro-3-bromo Trazodone , where the chlorine atom is replaced by a bromine atom, changes in metabolic stability are anticipated. The brominated derivative may exhibit slower hepatic clearance. This is attributed to factors such as increased molecular weight and greater steric hindrance from the larger bromine atom, which can impede the molecule's access to the active site of metabolic enzymes like CYP3A4.

Generally, the introduction of halogen atoms, particularly fluorine, at positions susceptible to metabolic attack is a common strategy in medicinal chemistry to enhance metabolic stability. mdpi.com Blocking sites of metabolic oxidation can lead to a longer half-life and improved pharmacokinetic profiles. mdpi.com For instance, fluorinated analogs of some compounds have demonstrated slower bodily clearance rates compared to other halogenated versions. mdpi.com This principle suggests that the type and position of the halogen on the trazodone scaffold are critical determinants of its metabolic fate and stability.

Metabolite Identification and Characterization in Pre-clinical Models

The identification and characterization of trazodone metabolites, including Dechloro Trazodone, rely on various pre-clinical models and advanced analytical techniques.

In Vitro Models: Human liver microsomes are a standard in vitro model used to study hepatic metabolism. hres.camedicines.org.uk Incubations of trazodone with microsomes, often supplemented with cofactors like NADPH and trapping agents like glutathione, allow for the generation and identification of metabolites. researchgate.netresearchgate.net This approach was instrumental in detecting the glutathione adducts of deschloro-trazodone and identifying the specific P450 isoenzymes involved. researchgate.net

Analytical Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the primary analytical tools employed. researchgate.netnih.gov HPLC is used to separate the parent drug from its metabolites in biological samples. nih.gov LC/MS/MS provides sensitive detection and structural elucidation of the metabolites, which was crucial for tentatively identifying the novel glutathione adducts of trazodone. researchgate.net

Animal Models: Pre-clinical animal models, such as rats and rabbits, are essential for studying the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.govresearchcommons.org Studies in Sprague-Dawley rats have involved analyzing plasma, brain tissue, urine, and bile following administration of trazodone to characterize the distribution and excretion patterns of the parent drug and its major metabolite, m-CPP. researchgate.netresearchcommons.org In rabbits, HPLC methods have been developed to quantify trazodone and m-CPP in serum and urine. nih.gov The use of radiolabeled [14C]-trazodone in rats has also been employed to track the excretion of the drug and its metabolites. researchgate.net

Molecular Pharmacology and Receptor Interaction Studies

Receptor Binding Affinity Profiles (In Vitro)

Direct and comprehensive in vitro receptor binding affinity data for Dechloro Trazodone (B27368) are not extensively detailed in publicly available scientific literature. However, the binding profile of its parent compound, Trazodone, provides a critical reference for understanding which receptor interactions are pharmacologically significant. Trazodone exhibits a complex pharmacology, acting as an antagonist at several serotonin (B10506), adrenergic, and histamine (B1213489) receptors, while also inhibiting the serotonin transporter (SERT). mdpi.comfaimallusr.com

The affinity of a compound for a receptor is typically measured by the inhibition constant (Ki), with a lower Ki value indicating a stronger binding affinity. The binding affinities for the parent compound, Trazodone, at key receptors are summarized below.

Receptor/TransporterBinding Affinity (Ki, nM)Action
5-HT2A15-35Antagonist
5-HT2C150-190Antagonist
α1-adrenergic35-75Antagonist
α2-adrenergic300-500Antagonist
Histamine H1220-725Antagonist
SERT160-420Inhibitor

This table presents approximate Ki values for Trazodone, compiled from various sources, to serve as a reference for the receptor systems of interest. faimallusr.comwikipedia.orgkcl.ac.uknih.gov

Trazodone is a potent antagonist of the 5-HT2A receptor and also demonstrates antagonism at 5-HT2C receptors. mdpi.comnih.gov This action is central to its therapeutic effects. psychdb.comkcl.ac.uk The interaction with 5-HT2A and 5-HT2C receptors is believed to contribute to its antidepressant and anxiolytic properties, while mitigating certain side effects associated with other serotonergic agents. kcl.ac.uk For Dechloro Trazodone, the absence of the chlorine atom would likely alter the binding affinity for these serotonin receptor subtypes, a concept further explored in computational analyses.

Trazodone acts as an antagonist at histamine H1 receptors. patsnap.comebi.ac.uk This action is a primary contributor to its sedative effects. psychdb.comnih.gov The binding affinity of Trazodone for the H1 receptor is moderate compared to its affinity for the 5-HT2A receptor. faimallusr.com Any change in H1 receptor affinity in this compound would be expected to impact its sedative properties.

Alpha-Adrenergic Receptor Modulations (e.g., α1, α2)

Ligand-Target Molecular Docking and Simulation Analyses

In the absence of extensive experimental data for this compound, computational methods like molecular docking and simulation provide valuable insights into its potential receptor interactions. These techniques model the interaction between a ligand (the drug) and its protein target at the atomic level.

Molecular docking studies on Trazodone and its analogues are used to predict their binding poses within the active sites of receptors like the serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov These studies use software to fit the ligand into a 3D model of the receptor's binding pocket, calculating a binding energy score that suggests the strength of the interaction. nih.gov For instance, docking studies of Trazodone into the 5-HT2C receptor (PDB ID: 6BQH) have identified key amino acid residues, such as Val156, Trp336, and Phe340, that form crucial π-alkyl and π-π stacking interactions with the drug. nih.gov Molecular dynamics simulations are then used to assess the stability of these predicted binding poses over time. nih.gov

The chlorine atom on Trazodone's phenylpiperazine ring plays a significant role in its binding affinity. Halogen atoms can form specific interactions, known as halogen bonds, with the receptor, influencing the ligand's orientation and binding strength. researchgate.net

The removal of the chlorine atom to form this compound would eliminate these potential halogen-bond interactions and alter the electronic properties of the phenyl ring. Studies on related compounds provide insights into the likely consequences. For example, research on a "3-Dechloro-3-bromo Trazodone" analogue suggests that replacing the smaller, more electronegative chlorine with a larger, less electronegative bromine atom likely reduces the binding affinity for 5-HT2A and α1-adrenergic receptors. This implies that the specific halogen and its position are critical for optimal receptor fit.

Furthermore, computational studies on other receptor ligands have shown that halogen substitutions significantly impact adsorption and binding energy. researchgate.net The removal of the chloro group from Trazodone is therefore hypothesized to reduce its binding affinity at key targets like the 5-HT2A receptor, potentially altering its potency and pharmacological effects compared to the parent compound. Synthesis of novel Trazodone analogues where the chlorophenyl group is replaced entirely has been explored to create compounds with different activity profiles. nih.gov

Computational Approaches to Binding Site Characterization

Structure-Activity Relationships (SAR) of Dechlorinated Trazodone Scaffolds

The pharmacological profile of trazodone is complex, involving interactions with multiple receptors. It is a potent antagonist at serotonin 5-HT₂A receptors and α₁-adrenergic receptors, a partial agonist at the 5-HT₁A receptor, and a weak inhibitor of the serotonin transporter (SERT). droracle.airivistadipsichiatria.itnih.govijrpr.comwikipedia.org The affinity of trazodone for these targets is a crucial determinant of its therapeutic effects and side-effect profile.

The chlorine atom at the meta-position (position 3) of the phenylpiperazine moiety is a significant feature of the trazodone molecule. In SAR studies, the nature and position of substituents on this phenyl ring have been shown to profoundly influence receptor affinity and selectivity.

Research into trazodone analogs has demonstrated that modifications to the phenylpiperazine ring can alter the pharmacological profile. For instance, the replacement of the 3-chloro substituent with other groups, or its complete removal, directly impacts how the molecule fits into the binding pockets of its target receptors.

Studies on trazodone derivatives have shown that even subtle changes to the arylpiperazine portion of the molecule can lead to significant shifts in receptor binding affinities. For example, replacing the chlorine atom with a fluorine atom at the same position can increase the affinity and selectivity for the 5-HT₁A receptor. mdpi.com Furthermore, moving the chlorine to the 4-position has been shown to increase activity at 5-HT₂A and 5-HT₆ receptors fourfold. mdpi.com This highlights the sensitivity of the receptor binding sites to the electronic and steric properties of the substituent at this position.

The removal of the chlorine atom from the 3-position of the phenyl ring to create a "this compound" scaffold would logically alter the electronic distribution and steric bulk of this part of the molecule. Based on general SAR principles for this class of compounds, the absence of the electron-withdrawing and lipophilic chlorine atom would be expected to reduce the affinity for its primary targets. The chlorine atom likely participates in specific hydrophobic or halogen-bond interactions within the receptor binding pockets of the 5-HT₂A and α₁-adrenergic receptors, which contribute to the high affinity of trazodone.

Detailed Research Findings

Research on trazodone derivatives has consistently underscored the importance of the substituent on the phenylpiperazine ring for receptor affinity. A study exploring modifications of the alkylpiperazine moiety of trazodone revealed that changes in this region significantly affect binding to both 5-HT₂A and α₁ receptors. nih.gov While this study did not directly report on a dechlorinated analog, it reinforces the principle that the structural integrity of this part of the molecule is crucial for maintaining high affinity.

The following data tables provide the receptor binding affinities (Ki values in nM) for trazodone at its principal targets. This information serves as a baseline to infer the potential changes in affinity that would result from the removal of the 3-chloro substituent.

ReceptorKi (nM) for TrazodoneReference
5-HT₂A35.6 rivistadipsichiatria.it
α₁-Adrenergic153 (α1A) rivistadipsichiatria.it
5-HT₁A (partial agonist)118 rivistadipsichiatria.it
Serotonin Transporter (SERT)367 rivistadipsichiatria.it
5-HT₂C224 rivistadipsichiatria.it
H₁ Receptor220 - 1100 ijrpr.com

Based on the SAR principles derived from studies of trazodone analogs, it is highly probable that the dechlorinated version of trazodone would exhibit significantly lower affinity for the 5-HT₂A and α₁-adrenergic receptors. The loss of the specific interactions mediated by the chlorine atom would likely result in a weaker binding to these receptors. The effect on its partial agonism at 5-HT₁A receptors and its weak inhibition of SERT is less predictable without direct experimental data but would also be expected to be altered.

Pre Clinical Pharmacological Investigations of Trazodone Analogs

In Vitro Assays of Cellular and Receptor-Mediated Activities

There is no specific data available from in vitro assays detailing the binding affinities of Dechloro Trazodone (B27368) to various receptors, such as serotonin (B10506), adrenergic, or dopamine (B1211576) receptors. For the parent compound, Trazodone, such data is well-documented, showing it acts as an antagonist at 5-HT2A and 5-HT2C receptors and as a weak inhibitor of serotonin reuptake. hres.capharmgkb.org However, analogous quantitative data (e.g., Ki values) for Dechloro Trazodone could not be located. Structure-activity relationship studies of Trazodone derivatives have been conducted, but these have focused on other analogs, not specifically the dechloro- variant. nih.govnih.gov

Pharmacokinetic Characterization in Animal Models (e.g., bioavailability, tissue distribution)

Specific pharmacokinetic data for this compound in any animal model, including its bioavailability, plasma protein binding, metabolism, and tissue distribution, is not available in the reviewed literature. While the pharmacokinetics of Trazodone and its major active metabolite, m-chlorophenylpiperazine (mCPP), are well-characterized in various species, this information cannot be extrapolated to this compound without specific studies. hres.cadrugbank.com

Comparative Pharmacodynamic Effects with Parent Trazodone in Non-human Systems

Due to the absence of any pharmacodynamic data for this compound, a comparative analysis with the parent compound, Trazodone, in non-human systems is not possible. Such a comparison would require data on the relative potency and efficacy of this compound at various pharmacological targets, which is currently not documented in publicly accessible research.

Analytical Methodologies for Dechloro Trazodone and Impurity Control

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating and detecting impurities in pharmaceutical substances. For Dechloro Trazodone (B27368), various chromatographic techniques, particularly HPLC and LC-MS/MS, are the methods of choice. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination of Trazodone and its related impurities. jocpr.com Method development focuses on achieving effective separation of the main compound from all potential impurities, including Dechloro Trazodone. scholarsresearchlibrary.com

A typical HPLC method for impurity profiling is developed using a reverse-phase approach. scholarsresearchlibrary.comnih.gov Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose. scholarsresearchlibrary.com

ParameterTypical HPLC Conditions for Trazodone Impurity Profiling
Column C8 or C18 (e.g., 150x4.6mm) scholarsresearchlibrary.comnih.gov
Mobile Phase Isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) jocpr.comnih.gov
Detection UV detector set at a wavelength such as 252 nm or 255 nm jocpr.comnih.gov
Flow Rate Typically 1.0 to 1.5 mL/min jocpr.comscholarsresearchlibrary.com
Injection Volume 10 µL jocpr.comscholarsresearchlibrary.com
Run Time Approximately 15 minutes jocpr.com

This table presents a generalized summary of HPLC conditions reported for the analysis of Trazodone and its related substances.

For highly sensitive and specific trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This technique is especially valuable for quantifying low-level impurities in complex matrices like human plasma. nih.govnih.gov LC-MS/MS methods are developed to provide high throughput and precision. nih.gov

Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govscispace.cominnovareacademics.in For Trazodone, a common transition is m/z 372.2 → 176.2. nih.gov For this compound, the precursor ion would correspond to its molecular weight of approximately 337.19 g/mol . lgcstandards.com

ParameterTypical LC-MS/MS Conditions for Trazodone Analysis
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction nih.govresearchgate.net
Chromatography Reverse-phase column (e.g., C8, Cyano) nih.govscispace.com
Mobile Phase Mixture of organic solvent (e.g., Methanol, Acetonitrile) and aqueous buffer (e.g., Ammonium Acetate) scispace.cominnovareacademics.in
Ionization Mode Positive Electrospray Ionization (ESI+) scispace.cominnovareacademics.in
Detection Mode Multiple Reaction Monitoring (MRM) scispace.cominnovareacademics.in
MRM Transition (Trazodone) m/z 372.2 → 176.2 nih.gov or m/z 372.00 → 176.10 innovareacademics.in

This table summarizes typical LC-MS/MS parameters used for the trace analysis of Trazodone, which are adaptable for its impurities.

While HPLC is suitable for non-volatile impurities like this compound, Gas Chromatography (GC) is the preferred method for analyzing volatile and genotoxic impurities that may arise from the synthesis of Trazodone. impactfactor.orgresearchgate.net These can include starting materials or reagents such as 1,3-Dichloropropane and 2-Chloro pyridine. impactfactor.orgresearchgate.net

A GC method for such impurities typically uses a high-polarity column, like a DB-wax column, and a Flame Ionization Detector (FID). impactfactor.org The method is validated for parameters like linearity, precision, and accuracy, with a limit of detection (LOD) often in the parts-per-million (ppm) range, ensuring that these potentially harmful volatile impurities are controlled within strict limits. impactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of impurity identity. Methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy would be used to characterize this compound.

Mass Spectrometry (MS): The primary differentiating feature between Trazodone and this compound is the mass difference due to the chlorine atom. Trazodone has a molecular weight of approximately 371.86 g/mol . nist.gov this compound has a molecular weight of about 337.19 g/mol . lgcstandards.com This mass difference is easily detected by MS. The electron ionization mass spectrum of Trazodone shows characteristic peaks, including a top peak at m/z 205. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information. For this compound, the ¹H NMR spectrum would differ from Trazodone in the aromatic region. The complex splitting pattern of the chlorophenyl group in Trazodone would be replaced by a simpler pattern corresponding to an unsubstituted phenyl group in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule. The IR spectrum of Trazodone exhibits characteristic bands for its various functional groups. researchgate.net A key difference in the spectrum of this compound would be the absence of the C-Cl stretching vibration, which is present in the spectrum of Trazodone.

Quantification Strategies for Impurity Standards and Reference Materials

Accurate quantification of impurities is fundamental to quality control. This is achieved by using certified impurity standards and reference materials. synzeal.comaxios-research.com A reference standard for this compound, with a known purity, is used to develop and validate analytical methods. synthinkchemicals.comlgcstandards.com

The quantification strategy involves preparing a series of standard solutions of the this compound reference material at different concentrations. These standards are then analyzed using a validated HPLC method to generate a calibration curve, which plots the instrument response (e.g., peak area) against concentration. scholarsresearchlibrary.com The concentration of this compound in a test sample of the Trazodone active pharmaceutical ingredient (API) is then determined by comparing its peak area to the calibration curve. scholarsresearchlibrary.com The method must be validated to establish its linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) as per ICH guidelines. jocpr.com

Quality Control Applications in Pharmaceutical Development

The analytical methods developed and validated for this compound are applied directly in quality control (QC) settings throughout the pharmaceutical development process. axios-research.com These applications are designed to monitor and control the level of impurities to ensure the final drug product meets all regulatory specifications for purity, safety, and quality. clearsynth.com

During the manufacturing of Trazodone, QC laboratories routinely test batches of the API and finished product using the validated HPLC method to quantify the levels of this compound and other related substances. synthinkchemicals.com These tests confirm that the impurity levels are below the reporting, identification, and qualification thresholds defined by regulatory authorities. Furthermore, these methods are integral to stability studies, where they are used to monitor the potential formation of degradation products, including this compound, over time and under various storage conditions.

Advanced Research Perspectives and Emerging Areas

Exploration of Novel Dechloro Trazodone (B27368) Analogs for Drug Discovery

The quest for new therapeutic agents has led researchers to explore novel analogs of dechloro trazodone, modifying its core structure to enhance pharmacological properties. researchgate.net The synthesis of new trazodone-like compounds is a key area of research, with a focus on altering the alkylpiperazine part of the molecule. acs.orgnih.gov Studies involving the synthesis of various triazolopyridine derivatives have shown that modifications to this section of trazodone can lead to decreased affinity for both 5HT2A and α1 receptors. acs.org However, the introduction of a methyl group in a specific position can preserve affinity for the 5HT2A receptor while reducing it for the α1 receptor, potentially leading to a more targeted pharmacological profile. acs.org

A rational design approach has been used to create a new class of compounds with high affinity for α1 adrenergic receptors, characterized by a benzimidazolylpyridazinone or an imidazolylpyridazinone fragment. nih.gov Further research has focused on developing trazodone derivatives with dual 5-HT1A/5-HT7 receptor affinity. mdpi.com For example, a hexyl analog of trazodone demonstrated high affinity for the 5-HT1A receptor and moderate affinity for the 5-HT7 receptor. mdpi.com Another analog, with a biphenyl-piperazine moiety, showed potent and balanced activity at both these receptors. mdpi.com These findings highlight the potential for developing new antidepressants by modifying the trazodone scaffold. mdpi.com Some of these newly synthesized compounds have also been screened for anticancer and antimicrobial activity, with some showing promising results compared to standard drugs. researchgate.net

Mechanistic Studies on Bioactivation and Metabolite Reactivity (In Vitro)

In vitro studies are essential for understanding how this compound and its parent compound, trazodone, are metabolized and whether this process creates reactive molecules that could be harmful. It's known that trazodone's metabolism in the liver is primarily handled by the cytochrome P450 enzyme CYP3A4, which converts it into its main active metabolite, m-chlorophenylpiperazine (m-CPP). nih.govpharmgkb.orgnih.gov However, the complete metabolic pathway is not fully understood. drugbank.com

Research suggests that the bioactivation of trazodone can lead to liver toxicity in rare cases. researchgate.net This toxicity may be caused by the formation of reactive metabolites. researchgate.netbohrium.com In vitro experiments using human liver microsomes have identified the formation of reactive quinone-imine and epoxide intermediates. researchgate.netresearchgate.net These reactive molecules can be "trapped" using glutathione (B108866) (GSH), and the resulting products can be detected, providing evidence of their formation. researchgate.netnih.gov

Interestingly, novel glutathione adducts of deschloro-trazodone have been detected in these experiments. nih.gov This suggests a metabolic pathway where, after an initial hydroxylation, glutathione attacks the molecule at the chlorine position, leading to its removal (dechlorination). nih.gov The formation of some of these reactive metabolites appears to be mediated by a different enzyme, CYP2D6, rather than CYP3A4 which is responsible for the bioactivation of trazodone itself. researchgate.netnih.gov Studies with isolated rat liver cells (hepatocytes) have shown that trazodone can cause cell death, and this toxicity is influenced by the activity of CYP enzymes. bohrium.com For instance, inhibiting CYP3A4 reduced the toxicity, while inhibiting CYP2D6 increased it, highlighting the complex role of metabolism in the compound's effects. bohrium.com

Environmental Fate and Biotransformation in Non-target Organisms (e.g., plants)

The increasing presence of pharmaceuticals in the environment has raised concerns about their effects on non-target organisms. nih.govresearchgate.net While specific research on this compound is limited, studies on its parent compound, trazodone, offer insights into its potential environmental behavior. Antidepressants are frequently found in water bodies and soils. nih.govresearchgate.netnih.gov

A key area of investigation is the uptake and metabolism of these compounds by plants. A study using garden cress (Lepidium sativum) demonstrated that trazodone can be absorbed by the plant and moved from its roots to its leaves. nih.govresearchgate.net Inside the plant, trazodone was transformed into various metabolites through processes like hydroxylation and conjugation with amino acids. nih.govresearchgate.net In total, eleven different metabolite species were identified for three tested antidepressants, eight of which had been previously reported in human or animal models. nih.gov This indicates that plants have the capacity to break down and modify these pharmaceutical compounds. nih.govresearchgate.net

Distinguishing between true metabolites created by the plant and transformation products that form independently is crucial for accurate environmental assessment. nih.govresearchgate.net Understanding the biotransformation of this compound and similar compounds in organisms like plants is vital for evaluating potential ecological risks.

Role in Understanding the Pharmacophore of Trazodone-like Compounds

This compound is a valuable tool for understanding the pharmacophore of trazodone-like drugs. A pharmacophore defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov By comparing the activity of trazodone with its dechloro analog, researchers can determine the significance of the chlorine atom for receptor binding and pharmacological effect. ontosight.ai

Structure-activity relationship (SAR) studies are fundamental to this process. solubilityofthings.com Such studies on trazodone derivatives help to map the structural requirements for affinity to different receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors. nih.govnih.gov For example, the phenylpiperazine scaffold is a known pharmacophore element responsible for activity at G-protein coupled receptors, including serotonin 5-HT1A and 5-HT7 receptors. researchgate.net The presence of a halogen, like the chlorine in trazodone, can be important for binding to these receptors. researchgate.net

Pharmacophore modeling is a computational technique that helps in the rational design of new drugs. nih.gov By generating and analyzing these models, scientists can design new molecules with potentially improved affinity and selectivity. acs.orgnih.gov For instance, a five-point pharmacophore model was developed for a series of aryl sulphonamide derivatives acting as 5-HT7 antagonists. researchgate.net The study of analogs like this compound provides crucial data for building and refining these predictive models, ultimately guiding the synthesis of new compounds with desired therapeutic profiles. nih.govontosight.airesearchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Dechloro Trazodone in pharmaceutical formulations?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is the gold standard. Optimize parameters based on : Use a C18 column (250 mm × 4.6 mm, 5 µm), UV detection at 254 nm, mobile phase of acetonitrile-phosphate buffer (pH 3.0, 0.05 M) in a 60:40 ratio, flow rate of 1.0 mL/min, and column temperature of 30°C. Validate via linearity (1–50 µg/mL), precision (%RSD < 2%), and recovery (98–102%) studies. Include system suitability tests (retention time, theoretical plates) .
  • Handling : Prepare stock solutions using sonication (125 mL, 30 min) and filtration (0.45 µm membrane) to avoid particulate interference .

Q. How should this compound be stored to ensure stability during long-term research studies?

  • Stability Protocol : Store in sealed, light-resistant containers at 2–8°C (per ). Avoid extreme temperatures, direct sunlight, and oxidizing agents to prevent degradation into hazardous byproducts (e.g., carbon oxides) .
  • Stability Testing : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and oxidative (H₂O₂) conditions. Monitor via HPLC to identify degradation products and establish shelf-life .

Q. What role does this compound play as a process-related impurity in Trazodone synthesis?

  • Impurity Profiling : It arises from incomplete chlorination during synthesis. Use Thin-Layer Chromatography (TLC) with silica gel plates and ethyl acetate-hexane (3:7) as the mobile phase to track its presence. Compare Rf values against reference standards .
  • Quantification : Calculate impurity levels using HPLC peak area normalization, ensuring compliance with ICH Q3A guidelines (<0.1% for identified impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity quantification across different analytical platforms?

  • Troubleshooting Strategy :

Cross-validate methods (HPLC vs. LC-MS) to confirm specificity.

Assess matrix effects (e.g., excipient interference) via spike-and-recovery experiments.

Statistically analyze discrepancies using ANOVA or Bland-Altman plots ( recommends justifying statistical tests) .

  • Case Study : If TLC indicates higher impurity levels than HPLC, investigate detection limits (e.g., UV absorbance vs. MS sensitivity) and solvent polarity effects on compound migration .

Q. What experimental design is optimal for studying the degradation pathways of this compound under stress conditions?

  • Degradation Study Design :

  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), peroxide (3% H₂O₂), heat (80°C), and UV light (254 nm). Sample at 0, 24, 48, and 72 hours.
  • Pathway Analysis : Use LC-MS/MS to identify degradation products (e.g., dealkylation or oxidation byproducts). Perform kinetic modeling (first-order kinetics) to estimate degradation rates .
    • Data Interpretation : Correlate degradation products with toxicity profiles using in silico tools (e.g., QSAR models) to assess safety implications .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic routes?

  • In Silico Approach :

Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) for the chloro group, predicting susceptibility to substitution.

Simulate reaction pathways (e.g., Suzuki coupling) via molecular docking to optimize catalyst selection.

Validate predictions with experimental NMR and mass spectrometry data .

Q. What comparative strategies differentiate this compound from structurally related impurities in Trazodone batches?

  • Differentiation Techniques :

  • Spectroscopic Analysis : Compare FT-IR spectra for unique functional groups (e.g., absence of C-Cl stretch at 550–850 cm⁻¹).
  • Chromatographic Resolution : Optimize HPLC gradient elution (e.g., 10–90% acetonitrile over 20 min) to separate co-eluting impurities.
  • Mass Spectrometry : Use High-Resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 338.2 (C19H23N5O) .

Methodological Considerations

  • Data Presentation : Follow and : Use tables for validation parameters (e.g., LOD, LOQ) and line charts for degradation kinetics. Annotate figures with error bars (95% CI) and statistical significance (p < 0.05) .
  • Critical Analysis : Address limitations (e.g., HPLC column variability) and propose mitigations (e.g., column temperature control) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.